molecular formula C12H14N2O2 B022084 Primidone-d5 CAS No. 73738-06-4

Primidone-d5

Katalognummer: B022084
CAS-Nummer: 73738-06-4
Molekulargewicht: 223.28 g/mol
InChI-Schlüssel: DQMZLTXERSFNPB-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Primidone-d5 (CAS: 73738-06-4) is a deuterium-labeled analog of the anticonvulsant drug Primidone (CAS: 125-33-7). Its molecular formula is C₁₂H₉D₅N₂O₂, with a molecular weight of 223.28 g/mol . This stable isotope-labeled compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance the accuracy of pharmacokinetic and environmental monitoring studies . The deuteration occurs at five hydrogen positions, ensuring minimal interference with the parent compound’s chemical behavior while improving detection specificity .

Vorbereitungsmethoden

Synthetic Routes for Primidone-d5 Preparation

Classical Primidone Synthesis Adapted for Deuteration

The foundational synthesis of primidone involves a two-step process:

  • Formation of 5-phenyl-5-ethyl-2-thiobarbituric acid (Intermediate II) : Diethyl-2-ethyl-2-phenyl malonate reacts with thiourea in the presence of sodium methoxide .

  • Desulfurization : Intermediate II is treated with Raney nickel to yield primidone .

For this compound, deuterium is introduced either by using deuterated reagents (e.g., D₂O, CD₃OD) or by substituting hydrogen-containing intermediates with deuterated analogs. For example, substituting thiourea with deuterated thiourea (²H₂NCS²H₂) ensures deuterium incorporation at specific positions during cyclization .

Table 1: Key Reaction Parameters for Intermediate II Synthesis

ParameterRange/ConditionsImpact on Yield/Purity
SolventMethanol, DMF, or DMSOHigher polarity enhances reaction rate
Temperature20–80°CReflux improves thiourea reactivity
Sodium methoxide ratio1.2–1.5 equivalentsExcess base minimizes side products

Catalytic Deuteration via H-D Exchange

Recent advances leverage transition metal catalysts for post-synthetic deuteration. Pd/C-Pt/C systems in D₂O facilitate H-D exchange at aromatic and aliphatic positions . For this compound, this method enables selective deuteration of the ethyl or phenyl groups without altering the pyrimidinedione core.

Example Protocol :

  • Substrate Preparation : Primidone is dissolved in D₂O with 0.5% Pd/C-Pt/C (1:1 ratio).

  • Reaction Conditions : 120°C under D₂ atmosphere for 24 hours.

  • Isolation : Filtration and lyophilization yield this compound with >90% deuterium incorporation .

Deuterium Incorporation Strategies

Deuterated Starting Materials

Using deuterated diethyl-2-ethyl-2-phenyl malonate (CD₃CH₂-C₆H₅-malonate) ensures deuterium is embedded early in the synthesis. This approach avoids subsequent exchange steps but requires specialized precursors .

Isotopic Exchange During Cyclization

Incorporating D₂O or NaO²H during the thiourea reaction introduces deuterium at exchangeable positions (e.g., amine groups). For example, adjusting the pH to 7–8 with DCl promotes deuteration while precipitating Intermediate II .

Table 2: Comparison of Deuteration Methods

MethodDeuterium SitesYield (%)Purity (%)
Catalytic H-D exchangeEthyl, phenyl8595
Deuterated malonateEthyl7898
Thiourea in D₂OAmine, thiocarbonyl6590

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents (e.g., toluene) reduce side reactions during desulfurization, while polar aprotic solvents (e.g., DMF) accelerate cyclization . Slow heating to reflux (2–10 hours) improves Intermediate II yield by 15–20% .

Raney Nickel Loading

A Raney nickel-to-intermediate ratio of 10:1 (w/w) achieves complete desulfurization within 6 hours. Excess catalyst (≥15:1) risks over-reduction, degrading the pyrimidinedione ring .

Analytical Characterization of this compound

Mass Spectrometry (MS)

High-resolution MS confirms deuterium content. For example, this compound exhibits a molecular ion peak at m/z 223.28 (vs. 218.25 for non-deuterated primidone) .

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals deuterium-induced peak attenuation. The ethyl group (CH₂CH₃) shows reduced integration, while aromatic protons remain unchanged .

Analyse Chemischer Reaktionen

Types of Reactions: Primidone-d5 undergoes similar chemical reactions as Primidone, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction rates and mechanisms due to the kinetic isotope effect .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .

Major Products Formed: The major products formed from the reactions of this compound are similar to those of Primidone, with the deuterium atoms remaining intact. For example, oxidation of this compound can yield deuterated forms of its metabolites, such as phenylethylmalonamide and phenobarbital .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Primidone-d5 serves as a valuable tool in pharmacological studies due to its stable isotope labeling, which aids in tracking the compound's metabolism and distribution within biological systems.

  • Metabolic Studies : The deuterated form allows researchers to utilize mass spectrometry techniques to trace metabolic pathways more accurately. It helps in understanding how Primidone is metabolized into its active metabolites, such as phenobarbital and phenylethylmalonamide (PEMA) . This is crucial for developing better dosing strategies and understanding individual variability in drug response.
  • Drug Interaction Studies : this compound can be employed to investigate potential drug-drug interactions. By using this labeled compound, researchers can assess how other medications affect the metabolism of Primidone, which is vital for optimizing treatment regimens in patients taking multiple medications .

Clinical Applications

The clinical significance of this compound extends beyond its role as an anticonvulsant. Its applications include:

  • Essential Tremor Management : Primidone has been shown to be effective in managing essential tremors, often compared favorably against beta-blockers like propranolol . The use of this compound in clinical trials can facilitate more accurate assessments of therapeutic efficacy and safety profiles.
  • Epilepsy Treatment : As a treatment for various seizure types, including grand mal and focal seizures, this compound can be instrumental in clinical studies aimed at evaluating its effectiveness in resistant epilepsy cases . The ability to track the drug's concentration and effects over time enhances the reliability of these studies.

Case Studies and Clinical Trials

Several case studies have highlighted the effectiveness of Primidone in various conditions:

  • A double-blind study demonstrated that Primidone significantly reduced hand tremors compared to placebo, with some patients achieving non-symptomatic levels . This underscores the potential of using this compound in future trials to confirm these findings with precise measurement techniques.
  • Research on pediatric patients has indicated that Primidone can be effective even when other treatments fail. For instance, a case involving a child with epilepsy showed that monitoring with deuterated compounds could provide insights into safe dosing practices .

Comparative Data Table

Application AreaDescriptionKey Findings
Metabolic StudiesTracking metabolic pathways using mass spectrometryEnhanced understanding of drug metabolism
Drug Interaction StudiesAssessing interactions with other medicationsImportant for optimizing treatment regimens
Essential Tremor ManagementEvaluating efficacy against beta-blockersSuperior tremor reduction compared to placebo
Epilepsy TreatmentEffectiveness in resistant casesDocumented efficacy in various seizure types

Wirkmechanismus

Primidone-d5, like Primidone, exerts its effects by altering sodium and calcium channel transport, reducing the frequency of nerve firing. This mechanism is responsible for its anticonvulsant properties. This compound is metabolized into phenobarbital and phenylethylmalonamide, both of which contribute to its therapeutic effects . The deuterium atoms do not significantly alter the mechanism of action but provide a means to study the compound’s pharmacokinetics more effectively .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Primidone (Parent Compound)

Property Primidone Primidone-d5
Molecular Formula C₁₂H₁₄N₂O₂ C₁₂H₉D₅N₂O₂
Molecular Weight 218.25 g/mol 223.28 g/mol
CAS Number 125-33-7 73738-06-4
Primary Application Anticonvulsant drug Analytical internal standard
Detection Sensitivity Lower in MS Enhanced via isotopic labeling
Stability Stable at 0–6°C Requires storage at -20°C

Key Differences :

  • Isotopic Labeling : this compound’s deuterium atoms enable precise quantification in complex matrices (e.g., blood, water) by distinguishing it from unlabeled Primidone during mass spectrometry .
  • Cost : this compound is significantly more expensive (e.g., 10 mg ≈ $96,800) compared to Primidone (100 mg ≈ $14,000) due to synthetic complexity .

Other Deuterated Anticonvulsants

  • Nandrolone-d3 (CAS: N/A): A deuterated anabolic steroid used similarly as an internal standard. Unlike this compound, it lacks anticonvulsant activity but shares isotopic labeling for analytical precision .
  • Posaconazole-D5 (CAS: N/A): A deuterated antifungal agent. While structurally distinct from this compound, both serve as isotopic standards in LC-MS/MS workflows .

Comparison with Functionally Similar Compounds

Isotopic Standards in Environmental Monitoring

Compound Application Key Similarity to this compound
Trimethoprim-d3 Antibiotic residue analysis Deuterated internal standard for LC-MS/MS
Caffeine-13C3 Environmental water quality studies Stable isotope labeling for quantification
DEET-d6 Detection of insecticide metabolites Used in trace organic compound (TOrC) analysis

Shared Challenges :

  • Detection Limits : Compounds like this compound and Caffeine-13C3 often face sensitivity issues in samples with concentrations near instrumental detection limits .
  • Matrix Effects : Co-eluting substances in environmental samples (e.g., Mississippi River water) can interfere with quantification, necessitating rigorous method validation .

Structural Analogs in Pharmacology

  • 4-Methylprimidone (CAS: 59026-32-3): A methylated derivative of Primidone.
  • Primidone Metabolite-D5 (CAS: N/A): Deuterated form of phenobarbital, a Primidone metabolite. Used to study Primidone’s pharmacokinetics but lacks anticonvulsant efficacy .

Analytical Performance

  • Accuracy: this compound demonstrated a recovery rate of >95% in spiked water samples, outperforming non-deuterated analogs like Atrazine-d3 in reproducibility .
  • Environmental Studies : Detected in the Mississippi River at concentrations of 0.5–2.3 ng/L, highlighting its persistence in aquatic systems .

Critical Notes

  • Handling : this compound requires storage at -20°C to prevent deuterium exchange, unlike its parent compound .
  • Regulatory Status: While Primidone is FDA-approved for epilepsy, this compound is restricted to research use due to its non-therapeutic role .

Biologische Aktivität

Primidone-d5 is a stable isotope-labeled derivative of primidone, an anticonvulsant medication primarily used to treat epilepsy and essential tremors. The biological activity of this compound is crucial for research, particularly in pharmacokinetic studies and metabolic investigations. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Overview of Primidone

Primidone is metabolized into two active metabolites: phenobarbital and phenylethylmalonamide (PEMA). Its mechanism of action involves enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to decreased neuronal excitability.

Key Pharmacokinetic Properties

  • Absorption : Following oral administration, peak plasma concentrations are reached within 0.5 to 7 hours.
  • Volume of Distribution : Approximately 0.5 to 0.8 L/kg.
  • Protein Binding : About 10.78% to 13.70% in serum.
  • Metabolism : Primidone is primarily metabolized by cytochrome P450 enzymes CYP2C9, CYP2C19, and CYP2E1.
  • Half-Life : Ranges from 7 to 22 hours in adults and varies in children and newborns.
  • Elimination : Approximately 72.9% to 80.6% is recovered in urine.

Biological Activity of this compound

This compound serves as a valuable tool for understanding the pharmacokinetics and dynamics of primidone without interference from endogenous compounds.

Metabolic Pathways

The metabolism of this compound mirrors that of non-labeled primidone, producing phenobarbital and PEMA. The use of stable isotopes allows researchers to track these metabolites more accurately through various biological matrices.

Case Studies and Research Findings

  • Pharmacokinetic Studies : A study demonstrated that the administration of this compound allows for precise tracking of drug levels over time, aiding in the understanding of dose-response relationships in epilepsy patients .
  • Adverse Effects Analysis : Research indicates that patients treated with primidone often experience first-dose effects such as dizziness and sedation, which can be quantitatively assessed using this compound . A comparative study showed that adverse drug reactions (ADRs) were significantly lower among patients on monotherapy with primidone compared to those on other anticonvulsants .
  • Long-term Toxicology Studies : In toxicological assessments involving animal models, exposure to high doses of primidone resulted in significant adverse effects such as ataxia and lethargy, which were monitored using this compound for accurate dosing .

Comparative Data Table

StudyPopulationDoseFindings
Koller & Royse (1986)22 ET patients50 mg at bedtime (max 1000 mg/d)9.3% experienced first-dose effects; chronic ADRs included vertigo and sedation
Dietrichson & Espen (1987)13 patients62.5 mg/d (max 250 mg TID)46% had first-dose effects; chronic ADRs included nausea and dizziness
Seyfert et al. (1988)11 patientsSingle dose 750 mgAll experienced first-dose effects; no chronic ADRs reported

Q & A

Q. What are the primary methodological applications of Primidone-d5 in pharmacokinetic studies?

This compound is predominantly utilized as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy. Its isotopic labeling minimizes interference with the analyte (non-deuterated primidone), enabling precise correction for matrix effects and instrument variability. Researchers should validate its use by assessing parameters like linearity (R² ≥ 0.99), recovery rates (85–115%), and limit of quantification (LOQ) during method development .

Table 1: Key Validation Parameters for this compound in LC-MS

ParameterAcceptable RangeMethodological Consideration
LinearityR² ≥ 0.99Calibration curves across 3–5 orders of magnitude
Recovery Rate85–115%Matrix-matched QC samples
LOQ≤10% of target conc.Signal-to-noise ratio ≥10:1

Q. How should researchers prepare and validate this compound stock solutions to ensure reproducibility?

Stock solutions require gravimetric preparation in inert solvents (e.g., methanol or acetonitrile) under controlled humidity to prevent isotopic exchange. Validation involves:

  • Stability Testing : Long-term (-80°C) and short-term (4°C/room temperature) stability assessments over 24–72 hours .
  • Calibration Curve Accuracy : Triplicate injections at six concentration levels to confirm intra- and inter-day precision (CV ≤15%) .
  • Cross-Contamination Checks : Blank matrix runs to confirm absence of carryover .

Q. What advanced strategies mitigate deuterium isotope effects in chromatographic separation of this compound?

Deuterium labeling can alter retention times due to isotopic effects, leading to co-elution issues. Mitigation approaches include:

  • Chromatographic Optimization : Adjusting mobile phase pH or gradient profiles to enhance separation (e.g., 0.1% formic acid with 5–95% acetonitrile gradient) .
  • Column Selection : Using ultra-high-performance LC (UHPLC) columns with sub-2µm particles for higher resolution .
  • Data Normalization : Applying retention time locking (RTL) software to align peaks across runs .

Note : Isotope effects should be quantified via comparative runs of deuterated and non-deuterated analogs under identical conditions .

Q. How can researchers resolve discrepancies in this compound recovery rates across analytical platforms?

Discrepancies often arise from platform-specific ionization efficiencies (e.g., ESI vs. APCI in MS) or matrix composition. Solutions include:

  • Ion Source Optimization : Tuning voltages and gas flow rates to maximize ionizability .
  • Standard Addition Method : Spiking known quantities into patient samples to quantify recovery bias .
  • Cross-Platform Calibration : Using harmonized reference materials across labs to reduce inter-instrument variability .

Q. What frameworks guide the design of studies evaluating this compound’s role in metabolic pathway analysis?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is effective for structuring hypothesis-driven studies:

  • Population : Hepatocytes or microsomal preparations .
  • Intervention : this compound exposure at therapeutic concentrations.
  • Comparison : Non-deuterated primidone metabolism rates.
  • Outcome : Metabolite ratios (e.g., phenobarbital conversion) via LC-MS/MS .
  • Time : Incubation periods (e.g., 0–48 hours) to assess kinetic profiles .

Q. How should researchers address ethical and reproducibility concerns when publishing this compound data?

  • Reproducibility : Detailed experimental protocols must include batch numbers, instrument models, and software versions to enable replication .
  • Ethical Compliance : Document IRB approval for human-derived samples and disclose deuterated compound safety profiles .
  • Data Transparency : Publish raw chromatograms and validation metrics in supplementary materials .

Q. What statistical methods are critical for analyzing this compound-derived pharmacokinetic data?

  • Non-compartmental Analysis (NCA) : Calculate AUC, Cmax, and t1/2 using tools like Phoenix WinNonlin .
  • Multivariate Regression : Identify covariates (e.g., age, genotype) affecting primidone metabolism .
  • Outlier Detection : Leverage Grubbs’ test or Mahalanobis distance to exclude anomalous data points .

Eigenschaften

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMZLTXERSFNPB-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486732
Record name Primidone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73738-06-4
Record name Primidone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Primidone-d5
Reactant of Route 2
Primidone-d5
Reactant of Route 3
Primidone-d5
Reactant of Route 4
Primidone-d5
Reactant of Route 5
Primidone-d5
Reactant of Route 6
Primidone-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.